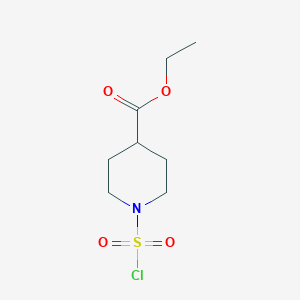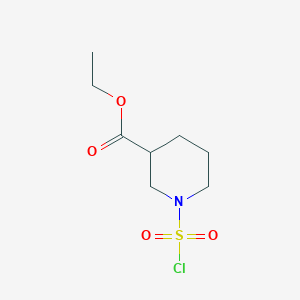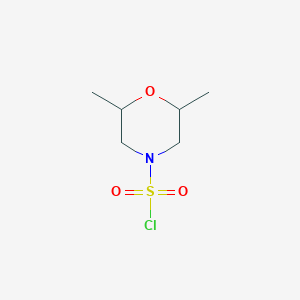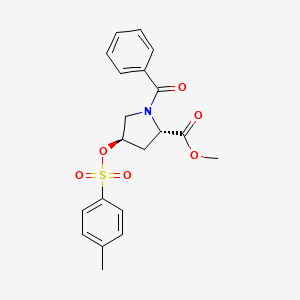
2-Methoxy-6-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C9H8F3NO2 . It is an intermediate for organic synthesis processes .
Synthesis Analysis
The synthesis of benzamide compounds, which include 2-Methoxy-6-(trifluoromethyl)benzamide, often starts from benzoic acid or its derivatives . The products are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-(trifluoromethyl)benzamide consists of a benzamide core with a methoxy group at the 2-position and a trifluoromethyl group at the 6-position .Physical And Chemical Properties Analysis
2-Methoxy-6-(trifluoromethyl)benzamide is a solid at room temperature . Its molecular weight is 219.16 .Aplicaciones Científicas De Investigación
Antiplatelet and Antioxidant Activity
One area of interest has been the design and synthesis of benzamide derivatives as potential antiplatelet agents. For instance, a series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides were synthesized and assessed for their in vitro antiplatelet aggregation activities. Compounds within this series exhibited notable antiplatelet aggregation activities, suggesting that modifications on the benzamide scaffold could yield potent antiplatelet agents with minimal cell toxicity (Liu et al., 2019).
Additionally, benzamide derivatives have been studied for their antioxidant properties. A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed both experimentally and theoretically, demonstrating antioxidant properties through DPPH free radical scavenging tests (Demir et al., 2015).
Synthetic Applications
The compound has also found applications in synthetic chemistry. For example, an effective and practical synthetic route was developed for methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for various synthetic applications, from 2,6-dichloro-3-trifluoromethylpyridine (Horikawa et al., 2001).
Neuroinflammation Imaging
In the field of neurology, carbon-11-labeled sEH/PDE4 dual inhibitors have been synthesized for potential application in imaging neuroinflammation. The reference standard N-(4-methoxy-2-(trifluoromethyl)benzyl)benzamide and its derivatives were synthesized, showcasing the potential for developing PET tracers for imaging neuroinflammation (Jia et al., 2019).
Direcciones Futuras
Trifluoromethyl group-containing compounds, such as 2-Methoxy-6-(trifluoromethyl)benzamide, have been increasingly used in drug discovery . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the future research directions might involve exploring the potential of 2-Methoxy-6-(trifluoromethyl)benzamide in drug discovery and other applications.
Propiedades
IUPAC Name |
2-methoxy-6-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-6-4-2-3-5(9(10,11)12)7(6)8(13)14/h2-4H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFOBLLYEOLSJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281679 |
Source


|
| Record name | 2-Methoxy-6-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(trifluoromethyl)benzamide | |
CAS RN |
1017778-90-3 |
Source


|
| Record name | 2-Methoxy-6-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316649.png)